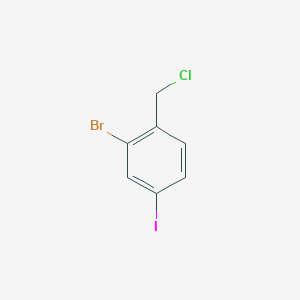

2-Bromo-1-(chloromethyl)-4-iodobenzene

Description

Significance of Halogenated Arenes as Synthetic Building Blocks

Halogenated arenes, or aryl halides, are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular architectures. The differential reactivity of various halogens (I > Br > Cl) on a single aromatic ring allows for selective and sequential functionalization, a key strategy in multi-step syntheses.

Role of Multifunctional Benzene (B151609) Derivatives in Chemical Research

Benzene derivatives bearing multiple, distinct functional groups are of immense value in chemical research. odinity.com Each functional group can offer a unique site for chemical transformation, allowing for a programmed and controlled approach to the synthesis of highly substituted aromatic compounds. odinity.com This multifunctionality is particularly crucial in drug discovery and materials science, where precise control over molecular structure is paramount for achieving desired biological activity or physical properties. The presence of different reactive sites on a single molecule streamlines synthetic pathways and expands the accessible chemical space.

Overview of the Research Landscape Pertaining to 2-Bromo-1-(chloromethyl)-4-iodobenzene

The scientific interest in this compound stems from its identity as a highly reactive intermediate. musechem.com Its structure, featuring three distinct reactive sites, makes it a valuable precursor for creating a wide range of complex organic molecules. mdpi.com Research efforts have focused on leveraging the differential reactivity of its bromo, iodo, and chloromethyl groups to achieve selective chemical transformations. This compound is particularly noted for its utility in cross-coupling reactions, such as the Suzuki and Heck reactions, as well as nucleophilic substitution reactions. musechem.com

Scope of Academic Inquiry and Research Objectives

Academic inquiry into this compound and related polyhalogenated compounds is driven by the desire to develop novel and efficient synthetic methodologies. Key research objectives include:

The development of selective, high-yielding cross-coupling reactions that can differentiate between the bromo and iodo substituents.

The exploration of the chloromethyl group's reactivity in nucleophilic substitution reactions to introduce a variety of functional groups.

The application of this building block in the total synthesis of complex natural products and pharmaceutically active compounds.

The investigation of its potential in the synthesis of novel organic materials with tailored electronic and photophysical properties.

A notable application of this compound is its use as a key intermediate in the synthesis of Sarolaner, a veterinary drug used for the treatment of flea and tick infestations in dogs. This underscores the practical importance of this versatile building block in the pharmaceutical industry.

Chemical Properties and Synthetic Utility

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. The presence of iodine, bromine, and a chloromethyl group on the same benzene ring allows for a range of selective transformations.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This differential reactivity allows for selective coupling at the iodine-bearing carbon, followed by a subsequent reaction at the bromine-substituted position under different conditions. The chloromethyl group, being a benzylic halide, is susceptible to nucleophilic substitution reactions.

Below is a data table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1261817-10-0 |

| Molecular Formula | C₇H₅BrClI |

| Molecular Weight | 331.38 g/mol |

| Appearance | Off-white solid |

| Purity | Typically ≥95% |

Detailed Research Findings: Applications in Cross-Coupling and Nucleophilic Substitution Reactions

While specific, detailed academic studies focusing solely on this compound are not extensively published, its reactivity can be inferred from established principles of organic chemistry and its documented use as a synthetic intermediate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. organic-chemistry.org Given the reactivity hierarchy of halogens, a Suzuki-Miyaura reaction with this compound would be expected to occur preferentially at the C-I bond.

A hypothetical reaction scheme is presented below:

Reaction Conditions:

Catalyst: Pd(PPh₃)₄ or other palladium(0) complexes

Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃

Solvent: Toluene, dioxane, or DMF/water mixtures

Temperature: Typically elevated (e.g., 80-110 °C)

Under these conditions, the arylboronic acid would couple at the position of the iodine atom, leaving the bromine and chloromethyl groups intact for further functionalization. Subsequent modification of reaction conditions, such as using a more active catalyst or higher temperatures, could then enable a second coupling at the C-Br bond.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. lookchem.com Similar to the Suzuki-Miyaura coupling, the Heck reaction with this compound would be expected to proceed selectively at the more reactive C-I bond.

A plausible reaction scheme is as follows:

Reaction Conditions:

Catalyst: Pd(OAc)₂, often with a phosphine (B1218219) ligand

Base: A tertiary amine (e.g., Et₃N) or an inorganic base

Solvent: Acetonitrile, DMF, or NMP

Temperature: Typically 80-140 °C

This selective reaction would yield a product where the alkene is coupled at the 4-position of the benzene ring, with the bromo and chloromethyl groups available for subsequent transformations.

Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) is a reactive site for nucleophilic substitution reactions (Sₙ2). libretexts.org This allows for the introduction of a wide variety of functional groups at this position.

An example of a nucleophilic substitution reaction is shown below:

Typical Nucleophiles (Nu⁻):

Cyanide (CN⁻)

Azide (B81097) (N₃⁻)

Alkoxides (RO⁻)

Thiolates (RS⁻)

Amines (R₂NH)

These reactions are typically carried out in a polar aprotic solvent such as DMF or DMSO at or slightly above room temperature. The ability to introduce diverse functionalities via this pathway significantly enhances the value of this compound as a versatile building block.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrClI |

|---|---|

Molecular Weight |

331.37 g/mol |

IUPAC Name |

2-bromo-1-(chloromethyl)-4-iodobenzene |

InChI |

InChI=1S/C7H5BrClI/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2 |

InChI Key |

QUXPPQPTPIZEOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)CCl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Bromo 1 Chloromethyl 4 Iodobenzene

Reactivity of the Aryl Halide Moieties

The reactivity of the aryl halide moieties in 2-Bromo-1-(chloromethyl)-4-iodobenzene is dictated by the distinct electronic and steric environments of the bromine and iodine substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond, which in turn is more reactive than the carbon-chlorine (C-Cl) bond. This established trend (C-I > C-Br > C-Cl) is primarily attributed to the differences in bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. The benzylic carbon-chlorine (C(sp3)-Cl) bond exhibits different reactivity compared to the aryl halides and is generally less reactive in typical palladium-catalyzed cross-coupling conditions that favor C(sp2)-X bond activation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a dihalogenated substrate like this compound, the differential reactivity of the C-I and C-Br bonds allows for selective functionalization.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the case of this compound, the significantly higher reactivity of the C-I bond allows for selective coupling at the C4 position.

Detailed studies on similar substrates, such as various isomers of (chloromethyl)bromobenzene, have demonstrated the feasibility of highly selective C(sp2)-Br bond coupling while leaving the C(sp3)-Cl bond intact. For instance, the reaction of 1-bromo-4-(chloromethyl)benzene with various arylboronic acids, catalyzed by Pd(OAc)2 and PCy3·HBF4, proceeds with excellent selectivity for the C-Br bond, affording chloromethyl-1,1′-biphenyl compounds in good to excellent yields. nih.gov This high selectivity is attributed to the greater propensity of the C(sp2)-Br bond to undergo oxidative addition to the Pd(0) center compared to the C(sp3)-Cl bond. nih.gov

Based on these findings, a similar high chemoselectivity is expected for this compound, where the initial Suzuki-Miyaura coupling would occur exclusively at the more labile C-I bond.

Table 1: Predicted Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Data is illustrative and based on reactivity principles and results from analogous compounds)

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Major Product | Predicted Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 2-Bromo-1-(chloromethyl)-4-phenylbenzene | >90 |

| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 8 | 2-Bromo-1-(chloromethyl)-4-phenylbenzene | >95 |

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org The reactivity of the aryl halide in the Heck reaction also follows the general trend of I > Br > Cl. Therefore, for this compound, the initial reaction is anticipated to occur selectively at the C-I bond. The reaction typically proceeds in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction typically employs a copper(I) co-catalyst. The reactivity of the halide follows the order I > Br > Cl, making the C-I bond of this compound the primary site for Sonogashira coupling. This selectivity allows for the introduction of an alkynyl moiety at the C4 position.

The Ullmann reaction is a copper-mediated coupling of two aryl halides to form a biaryl. organic-chemistry.orgwikipedia.org The classic Ullmann condensation requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern modifications have been developed that use palladium or nickel catalysts, or employ ligands to facilitate the copper-catalyzed reaction under milder conditions. In the context of this compound, the greater reactivity of the C-I bond would favor the formation of a symmetrical biaryl through coupling at the C4 position under traditional Ullmann conditions. Catalytic versions could potentially be tuned for selective cross-coupling.

The difference in reactivity between the carbon-iodine and carbon-bromine bonds is a cornerstone of selective organic synthesis. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is generally the rate-determining step. The C-I bond is weaker than the C-Br bond, leading to a lower activation energy for oxidative addition and thus a higher reaction rate. nih.gov This difference in reactivity allows for the selective functionalization of dihaloarenes containing both bromine and iodine.

For this compound, this chemoselectivity is highly predictable. Under carefully controlled conditions (e.g., using a less reactive catalyst, lower temperatures, or shorter reaction times), the C-I bond can be selectively coupled while the C-Br bond remains intact. This sequential functionalization strategy is a powerful tool for the synthesis of complex, unsymmetrically substituted aromatic compounds. The remaining C-Br bond can then be subjected to a second, typically more forcing, cross-coupling reaction to introduce a different functional group.

Table 2: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

| Aryl Halide Bond | Bond Dissociation Energy (kcal/mol) | General Reactivity Order |

| C-I | ~65 | 1 (Most Reactive) |

| C-Br | ~81 | 2 |

| C-Cl | ~96 | 3 (Least Reactive) |

This inherent reactivity difference provides a reliable strategy for the stepwise elaboration of the this compound scaffold.

Halogen-Metal Exchange Reactions (e.g., with Organolithium or Grignard Reagents)

Halogen-metal exchange is a powerful and widely used method for the preparation of organometallic compounds from organic halides. wikipedia.org The reaction is particularly efficient for aryl iodides and bromides when treated with organolithium reagents at low temperatures. tcnj.edu The rate of exchange follows the trend I > Br > Cl, allowing for selective transformations on polyhalogenated aromatic systems. princeton.edu

In this compound, the carbon-iodine bond is significantly more reactive towards exchange than the carbon-bromine bond. Treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C or below) would result in a rapid and selective exchange of the iodine atom for lithium. wikipedia.orgharvard.edu This generates a potent aryllithium nucleophile, 2-bromo-1-(chloromethyl)-4-lithiobenzene, while leaving the bromo and chloromethyl groups intact. This intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups at the C4 position.

Similarly, halogen-magnesium exchange can be performed using Grignard reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride to form a more reactive "turbo-Grignard" reagent. researchgate.net This method also favors exchange at the more reactive C-I bond, providing the corresponding aryl Grignard reagent, which can participate in a range of subsequent reactions, such as cross-coupling and addition to carbonyls.

| Organometallic Reagent | Electrophile (E+) | Resulting Product at C4 | Final Compound Name |

|---|---|---|---|

| n-BuLi | H₂O | -H | 2-Bromo-1-(chloromethyl)benzene |

| n-BuLi | CO₂ | -COOH | 3-Bromo-4-(chloromethyl)benzoic acid |

| n-BuLi | DMF | -CHO | 3-Bromo-4-(chloromethyl)benzaldehyde |

| n-BuLi | CH₃I | -CH₃ | 2-Bromo-1-(chloromethyl)-4-methylbenzene |

| i-PrMgCl·LiCl | Benzaldehyde | -CH(OH)Ph | (3-Bromo-4-(chloromethyl)phenyl)(phenyl)methanol |

Directed Ortho-Metallation (DoM) Strategies Utilizing Halogen Directing Effects

Directed ortho-metallation (DoM) is a regioselective deprotonation reaction where a directing metalation group (DMG) on an aromatic ring complexes with an organolithium base, directing the deprotonation to a nearby ortho position. wikipedia.org While strong DMGs typically contain heteroatoms like oxygen or nitrogen (e.g., amides, ethers), halogens can function as weak DMGs. uwindsor.canih.gov The reaction usually requires a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) to favor deprotonation over nucleophilic attack or halogen-metal exchange.

For this compound, the bromine and iodine atoms can act as DMGs. The acidic protons are at C3 (ortho to Br) and C5 (ortho to I). The directing ability of halogens in DoM is generally modest, and competition between different directing groups and potential reaction pathways is common. Given the high reactivity of the C-I bond towards halogen-metal exchange, using alkyllithium reagents like n-BuLi would almost certainly lead to exchange rather than deprotonation. harvard.edu With a base like LDA, deprotonation might be possible, with the regiochemical outcome depending on the relative directing strengths of the bromo and iodo groups and the acidity of the adjacent protons. Studies on substituted bromobenzenes have shown that bromine can effectively direct ortho-lithiation. nih.gov However, the much faster rate of halogen-metal exchange at the iodine site remains the most probable reaction pathway with common strong bases.

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a benzylic halide. This structural motif confers significant reactivity towards nucleophilic substitution reactions due to the ability of the adjacent aromatic ring to stabilize either the transition state (in an SN2 reaction) or a carbocation intermediate (in an SN1 reaction).

Nucleophilic Substitution Reactions (SN1, SN2) with Heteroatom Nucleophiles

The benzylic carbon of the chloromethyl group is a primary carbon, which typically favors the bimolecular SN2 mechanism. libretexts.org This pathway involves a backside attack by a nucleophile, leading to inversion of configuration if the center were chiral. The reaction is concerted and is favored by strong, unhindered nucleophiles and polar aprotic solvents.

However, the benzylic position also allows for the formation of a relatively stable benzylic carbocation intermediate, stabilized by resonance delocalization of the positive charge into the benzene (B151609) ring. This stabilization makes the unimolecular SN1 pathway viable, particularly with weak nucleophiles in polar protic solvents.

In practice, the reaction of this compound with heteroatom nucleophiles (containing O, N, S, etc.) can proceed via a mechanism with SN1 and SN2 character, depending on the specific nucleophile, solvent, and reaction conditions. A wide range of functional groups can be introduced by displacing the chloride, making this position a key handle for molecular elaboration.

| Nucleophile | Reagent Example | Product Functional Group | Product Name |

|---|---|---|---|

| Hydroxide (B78521) | NaOH | Benzylic Alcohol (-CH₂OH) | (2-Bromo-4-iodophenyl)methanol |

| Alkoxide | NaOCH₃ | Benzyl (B1604629) Ether (-CH₂OCH₃) | 2-Bromo-1-(methoxymethyl)-4-iodobenzene |

| Carboxylate | CH₃COONa | Benzyl Ester (-CH₂OOCCH₃) | (2-Bromo-4-iodobenzyl) acetate |

| Amine (primary) | CH₃NH₂ | Secondary Amine (-CH₂NHCH₃) | 1-(2-Bromo-4-iodophenyl)-N-methylmethanamine |

| Azide (B81097) | NaN₃ | Benzyl Azide (-CH₂N₃) | 1-(Azidomethyl)-2-bromo-4-iodobenzene |

| Thiolate | NaSCH₃ | Benzyl Thioether (-CH₂SCH₃) | 2-Bromo-1-((methylthio)methyl)-4-iodobenzene |

| Cyanide | NaCN | Benzyl Nitrile (-CH₂CN) | 2-(2-Bromo-4-iodophenyl)acetonitrile |

Derivatization to Oxygenated Functionalities (e.g., Alcohols, Aldehydes, Carboxylic Acids)

The chloromethyl group serves as a versatile handle for the introduction of various oxygenated functionalities. Standard organic transformations can be employed to convert the benzylic chloride into the corresponding alcohol, aldehyde, and carboxylic acid.

Alcohols: The synthesis of the corresponding benzyl alcohol, 2-bromo-4-iodobenzyl alcohol, can be readily achieved through nucleophilic substitution of the chloride. Hydrolysis, typically facilitated by an aqueous base such as sodium hydroxide or potassium carbonate, proceeds via an SN2 or SN1 mechanism to yield the alcohol. wikipedia.org This transformation is foundational for accessing other oxygenated derivatives. For instance, related compounds like 5-iodo-2-bromobenzyl alcohol have been synthesized by the reduction of the corresponding benzoyl chloride with sodium borohydride. google.com

Aldehydes: The 2-bromo-4-iodobenzaldehyde (B1520077) can be prepared either by the controlled oxidation of the 2-bromo-4-iodobenzyl alcohol or directly from the parent chloromethyl compound. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are effective for the oxidation of the alcohol. Alternatively, direct conversion methods like the Sommelet reaction (using hexamine) or Kröhnke oxidation provide pathways to the aldehyde without isolating the alcohol intermediate.

Carboxylic Acids: Stronger oxidation is required to convert the chloromethyl group to a carboxylic acid. This can be accomplished by treating this compound with potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an alkaline medium or with hot nitric acid. wikipedia.org This transformation can also proceed via the oxidation of the intermediate alcohol or aldehyde.

The following table summarizes common methods for these transformations.

| Target Functionality | Starting Material | Typical Reagents | Reaction Type |

| Alcohol | This compound | NaOH (aq), K₂CO₃ (aq) | Nucleophilic Substitution (Hydrolysis) |

| Aldehyde | 2-Bromo-4-iodobenzyl alcohol | PCC, DMP, MnO₂ | Oxidation |

| Aldehyde | This compound | Hexamethylenetetramine (Sommelet) | Oxidation |

| Carboxylic Acid | This compound | KMnO₄, NaOH, heat | Oxidation |

| Carboxylic Acid | 2-Bromo-4-iodobenzyl alcohol | CrO₃, H₂SO₄ (Jones Oxidation) | Oxidation |

Formation of Related Halomethyl Derivatives (e.g., Benzyl Bromides)

The chloromethyl group can be converted to other halomethyl derivatives, most notably the corresponding benzyl bromide, via a halide exchange process. The Finkelstein reaction is the archetypal method for this transformation. wikipedia.orgbyjus.com By treating this compound with an alkali metal bromide, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a polar aprotic solvent like acetone, the chloride is displaced by the bromide nucleophile. testbook.comadichemistry.com

The reaction is an equilibrium process driven to completion by exploiting Le Châtelier's principle. adichemistry.com In acetone, sodium bromide is soluble, whereas the sodium chloride byproduct is not, causing it to precipitate and drive the reaction forward. wikipedia.orgbyjus.com This SN2 reaction is particularly efficient for primary benzylic halides due to the accessibility of the electrophilic carbon and the stability of the transition state. byjus.com

| Product | Reagent | Solvent | Driving Force | Mechanism |

| 2-Bromo-1-(bromomethyl)-4-iodobenzene | NaBr or LiBr | Acetone or DMF | Precipitation of NaCl | SN2 |

Carbene and Radical Chemistry Initiated from the Chloromethyl Group

The chloromethyl group can be a precursor to highly reactive intermediates such as radicals and, theoretically, carbenes.

Radical Chemistry: The benzylic C-Cl bond is susceptible to homolytic cleavage to generate a stabilized 2-bromo-4-iodobenzyl radical. This process can be initiated photochemically with UV light or by using a chemical radical initiator like azobisisobutyronitrile (AIBN) at elevated temperatures. wikipedia.orgyoutube.com The resulting benzyl radical is resonance-stabilized by the aromatic ring, making its formation relatively facile. Once formed, this radical can undergo several subsequent reactions:

Dimerization: Two radicals can couple to form 1,2-bis(2-bromo-4-iodophenyl)ethane. This is a common termination step and can be a major product in the absence of other radical traps.

Atom Transfer: The radical can abstract an atom from a suitable donor.

Addition: The radical can add to unsaturated systems like alkenes or alkynes in Giese-type reactions. nih.gov

Carbene Chemistry: The formation of a carbene from the chloromethyl group is less common. It would necessitate deprotonation at the benzylic carbon by a very strong, non-nucleophilic base, followed by the elimination of the chloride ion (α-elimination). The presence of electron-withdrawing groups on the ring can increase the acidity of the benzylic protons, but this pathway is generally not favored for simple benzyl halides compared to radical or nucleophilic substitution pathways.

Combined Reactivity and Chemoselectivity Challenges

The presence of three different C-X bonds (C-I, C-Br, and benzylic C-Cl) makes this compound an excellent substrate for studying chemoselectivity and orthogonal reactivity. Each site exhibits a distinct reactivity profile, allowing for selective functionalization under carefully controlled conditions.

Orthogonal Reactivity and Selective Transformations in the Presence of Multiple Reactive Sites

Orthogonal reactivity refers to the ability to address one reactive site in a molecule without affecting others. The reactivity of the halogen substituents in this compound generally follows two distinct patterns:

For Transition-Metal Catalyzed Cross-Coupling: The reactivity of the aryl halides is dictated by the carbon-halogen bond dissociation energy, following the order C-I < C-Br << C-Cl. nih.gov This allows for highly selective reactions, such as Suzuki, Sonogashira, or Negishi couplings, to be performed exclusively at the C-I bond by using mild reaction conditions. wikipedia.orgresearchgate.net After the C-I bond has been functionalized, more forcing conditions can be applied to react the C-Br bond.

For Nucleophilic Substitution: The benzylic C-Cl bond is far more susceptible to SN1 and SN2 reactions than the aryl C-Br and C-I bonds, which are generally unreactive toward nucleophiles unless activated or under harsh conditions (e.g., SNAr). angenechemical.com

This differential reactivity allows for a programmed, stepwise functionalization of the molecule. For example, a palladium-catalyzed Sonogashira coupling can be performed selectively at the iodine position, followed by a nucleophilic substitution on the chloromethyl group with an amine, and finally, a Suzuki coupling at the bromine position. wikipedia.org A study on the selective coupling of bromochlorobenzenes demonstrated that the C(sp²)-Br bond could be selectively coupled while leaving the C(sp³)-Cl bond untouched, highlighting the feasibility of this orthogonal approach. nih.gov

| Bond | Bond Dissociation Energy (kJ/mol, approx.) | Primary Reactivity |

| Aryl C-I | ~270 | Pd-Catalyzed Cross-Coupling (High) |

| Aryl C-Br | ~330 | Pd-Catalyzed Cross-Coupling (Medium) |

| Benzylic C-Cl | ~290 | Nucleophilic Substitution (SN1/SN2) |

Tandem and Domino Reaction Sequences

The orthogonal reactivity of the different functional groups enables the design of tandem or domino reactions, where a single set of reagents initiates a cascade of transformations in one pot. Such sequences are highly efficient as they reduce the number of synthetic steps and purification procedures.

For example, a molecule containing a nucleophile and a boronic acid could be coupled to this compound in a tandem, one-pot process. A selective Suzuki coupling at the C-I position could be followed by an intramolecular nucleophilic substitution at the chloromethyl group to form a new cyclic structure.

Hypothetical Tandem Reaction:

Step 1 (Intermolecular): Selective Suzuki coupling of (2-hydroxyphenyl)boronic acid at the C-I position of this compound.

Step 2 (Intramolecular): In the same pot, addition of a base promotes an intramolecular Williamson ether synthesis, where the phenoxide attacks the benzylic chloride to form a dibenz[b,f]oxepine ring system. The C-Br bond remains available for further functionalization.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the key selective reactions is crucial for predicting outcomes and optimizing conditions.

Mechanism of Selective Cross-Coupling: The chemoselectivity of palladium-catalyzed cross-coupling reactions at the C-I bond over the C-Br bond is rooted in the kinetics of the oxidative addition step. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Because the C-I bond is significantly weaker than the C-Br bond, the energy barrier for its cleavage is lower, leading to a much faster rate of oxidative addition at the iodo-substituted position. nih.gov By using a controlled temperature and reaction time, the catalyst engages exclusively with the C-I bond, leaving the C-Br bond intact for subsequent transformations.

Mechanism of Benzylic Substitution: Nucleophilic substitution at the chloromethyl group can proceed via two primary mechanisms: SN2 (bimolecular) or SN1 (unimolecular).

SN2 Mechanism: Favored by strong, unhindered nucleophiles and polar aprotic solvents. It involves a backside attack by the nucleophile, leading to an inversion of stereochemistry (though the carbon is not a stereocenter here).

SN1 Mechanism: Favored by weak nucleophiles, polar protic solvents, and conditions that promote the formation of the intermediate benzyl carbocation. The benzyl carbocation is stabilized by resonance with the aromatic ring, making this pathway competitive.

The choice between these pathways is influenced by the specific nucleophile, solvent, and temperature, allowing for mechanistic control over the reaction.

Investigation of Transition State Structures and Reaction Coordinate Diagrams:Computational chemistry is often used to model transition state structures and map out reaction coordinate diagrams, which illustrate the energy changes that occur as reactants are converted into products. Despite the utility of these theoretical methods, no specific computational studies on the transition states involved in reactions of this compound have been published.

Due to the absence of specific research findings on these topics for this compound, it is not possible to provide a detailed and scientifically accurate article as requested. The creation of such an article would necessitate the fabrication of data, which would be misleading and scientifically unsound. Further experimental and computational research is required to elucidate the reactivity and mechanistic profile of this compound.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 1 Chloromethyl 4 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Bromo-1-(chloromethyl)-4-iodobenzene by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

While one-dimensional ¹H and ¹³C NMR spectra offer initial data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment and confirmation of the intricate structure. researchgate.netyoutube.comsdsu.edu

Correlation Spectroscopy (COSY): This homonuclear technique reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons at position 5 (H-5) and position 6 (H-6), confirming their ortho relationship. A weaker, four-bond coupling might also be observed between H-3 and H-5.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded carbon and proton nuclei. columbia.edu It provides a direct link between each proton and the carbon to which it is attached. The primary correlations expected would be between the chloromethyl protons (CH₂) and the chloromethyl carbon (C-7), as well as between each aromatic proton (H-3, H-5, H-6) and its corresponding aromatic carbon (C-3, C-5, C-6).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com Key HMBC correlations would confirm the substitution pattern. For instance, the protons of the chloromethyl group (H-7) would show correlations to the adjacent aromatic carbons C-1, C-2, and C-6. This is vital for confirming the position of the chloromethyl group relative to the bromine atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations between protons that are in close proximity (< 5 Å), which is invaluable for determining stereochemistry and conformation. nanalysis.comlibretexts.org A NOESY spectrum could reveal correlations between the chloromethyl protons (H-7) and the ortho-positioned aromatic proton (H-6), providing information about the preferred rotational conformation of the chloromethyl group.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Position | Atom | Predicted δ (ppm) | Key HMBC Correlations from H at this position |

|---|---|---|---|

| 1 | C | ~138 | - |

| 2 | C-Br | ~125 | - |

| 3 | CH | ~7.8 | C-1, C-5 |

| 4 | C-I | ~95 | - |

| 5 | CH | ~7.6 | C-1, C-3 |

| 6 | CH | ~7.3 | C-2, C-4, C-7 |

| 7 | CH₂Cl | ~4.6 | C-1, C-2, C-6 |

Investigation of Conformational Dynamics and Rotational Barriers

The rotation around the sp²-sp³ carbon-carbon bond between the benzene (B151609) ring and the chloromethyl group (C1-C7) is a key dynamic feature. The presence of a bulky bromine atom at the ortho position (C-2) introduces significant steric hindrance, which is expected to create a substantial barrier to free rotation. acs.org

Computational studies on ortho-substituted benzyl (B1604629) and related systems have shown that such steric interactions can increase rotational barriers by several kcal/mol. nsf.govmdpi.com For this compound, the rotational barrier would likely be high enough to favor a conformation where the C-Cl bond is oriented away from the bromine atom to minimize steric repulsion. Variable-temperature NMR studies could potentially be used to probe these dynamics, with significant line broadening or decoalescence of the chloromethyl proton signals at low temperatures indicating the slowing of this rotation on the NMR timescale.

Halogen Quadrupolar Effects in NMR Spectroscopy

The halogen nuclei present in the molecule, specifically bromine (⁷⁹Br, ⁸¹Br) and iodine (¹²⁷I), are quadrupolar nuclei (spin I > 1/2). researchgate.netresearchgate.net These nuclei possess a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient at the nucleus, providing an efficient relaxation mechanism.

In ¹³C NMR spectroscopy, this quadrupolar relaxation has a pronounced effect on the carbon atoms directly bonded to these halogens (C-2 and C-4). The rapid relaxation induced by the quadrupolar bromine and iodine nuclei leads to significant broadening of the resonance signals for C-2 and C-4. psu.edu This broadening can sometimes be so extensive that the signals are difficult to distinguish from the baseline noise, a characteristic feature in the spectra of heavy halogenated compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). thermofisher.comresearchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound, C₇H₅BrClI.

The presence of chlorine, bromine, and iodine, all of which have characteristic isotopic signatures, creates a unique and complex isotopic pattern for the molecular ion. ucalgary.calibretexts.org The most abundant isotopes are ³⁵Cl, ⁷⁹Br, and ¹²⁷I. However, the presence of ³⁷Cl (~32.5% abundance relative to ³⁵Cl) and ⁸¹Br (~98% abundance relative to ⁷⁹Br) leads to a distinctive cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺, etc.), which serves as a definitive confirmation of the presence and number of these halogen atoms.

Table 2: Calculated Exact Masses of Major Isotopologues for C₇H₅BrClI

| Isotopologue Formula | Description | Calculated Exact Mass (Da) |

|---|---|---|

| C₇H₅⁷⁹Br³⁵Cl¹²⁷I | Monoisotopic mass ([M]⁺) | 331.8460 |

| C₇H₅⁸¹Br³⁵Cl¹²⁷I | [M+2]⁺ | 333.8440 |

| C₇H₅⁷⁹Br³⁷Cl¹²⁷I | [M+2]⁺ | 333.8431 |

| C₇H₅⁸¹Br³⁷Cl¹²⁷I | [M+4]⁺ | 335.8411 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The resulting fragmentation pattern provides detailed structural information. researchgate.netlibretexts.org For this compound, the fragmentation is expected to be initiated by cleavage of the weakest bonds.

A primary and highly favorable fragmentation pathway for benzyl chlorides is the loss of the chlorine radical (·Cl) to form a stable benzyl cation. This halobenzyl cation can then undergo further fragmentation. Common subsequent losses could include the elimination of a bromine radical (·Br), an iodine radical (·I), or molecules such as HBr or HI. Rearrangement of the benzyl cation to a more stable tropylium (B1234903) ion is also a common process in the gas phase. researchgate.net

Table 3: Plausible Fragmentation Pathways and Expected Fragment Ions in MS/MS

| Proposed Fragment Ion | Formula | m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Neutral Loss |

|---|---|---|---|

| [M]⁺ | [C₇H₅BrClI]⁺ | 332 | - |

| [M-Cl]⁺ | [C₇H₅BrI]⁺ | 297 | ·Cl |

| [M-Br]⁺ | [C₇H₅ClI]⁺ | 253 | ·Br |

| [M-I]⁺ | [C₇H₆BrCl]⁺ | 205 | ·I |

| [M-Cl-Br]⁺ | [C₇H₅I]⁺ | 218 | ·Cl, ·Br |

| [C₇H₆]⁺ | [C₇H₆]⁺ | 90 | ·Br, ·Cl, ·I |

Isotopic Pattern Analysis for Halogen Identification

Mass spectrometry provides a powerful tool for identifying halogenated compounds through the analysis of their isotopic patterns. The molecular ion region of the mass spectrum for this compound is distinguished by a complex and highly characteristic cluster of peaks due to the natural isotopic abundances of bromine and chlorine. Iodine is monoisotopic (¹²⁷I), meaning it contributes a single mass unit to the pattern, but bromine and chlorine have two stable isotopes each.

Bromine consists of ²⁹Br and ⁸¹Br with nearly equal natural abundances (~50.7% and ~49.3%, respectively), resulting in an M and M+2 pattern of approximately 1:1 intensity for any ion containing one bromine atom. Chlorine is composed of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which produces an M and M+2 pattern with an intensity ratio of roughly 3:1 for a singly chlorinated ion.

In this compound, the presence of both one bromine and one chlorine atom results in a convoluted isotopic pattern for the molecular ion [C₇H₅BrClI]⁺. The combination of these isotopes leads to a series of peaks at M, M+2, M+4, and M+6. The theoretical pattern can be calculated by considering all possible isotopic combinations. The most intense peak (designated M) corresponds to the ion containing the most abundant isotopes, ²⁹Br and ³⁵Cl. The subsequent peaks arise from the presence of the heavier isotopes, ⁸¹Br and ³⁷Cl. The predictable and distinct intensity ratio of this cluster serves as a definitive fingerprint for the presence of one bromine and one chlorine atom in the molecule.

| Isotopic Composition | Relative Mass | Calculated Relative Intensity (%) | Contributing Isotopes |

|---|---|---|---|

| C₇H₅⁷⁹Br³⁵Cl¹²⁷I | M | 100 | Lightest Br, Lightest Cl |

| C₇H₅⁸¹Br³⁵Cl¹²⁷I / C₇H₅⁷⁹Br³⁷Cl¹²⁷I | M+2 | 128.5 | Heavy Br, Lightest Cl OR Lightest Br, Heavy Cl |

| C₇H₅⁸¹Br³⁷Cl¹²⁷I | M+4 | 31.1 | Heavy Br, Heavy Cl |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the structural framework of this compound. The spectra are characterized by vibrations originating from the aromatic ring, the chloromethyl group, and the carbon-halogen bonds.

The key vibrational modes can be assigned to specific frequency regions based on established data for substituted benzenes and halogenated hydrocarbons.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The chloromethyl group (-CH₂Cl) exhibits symmetric and asymmetric C-H stretching vibrations, which are expected in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring, corresponding to C=C stretching, produce a series of characteristic bands in the 1620-1400 cm⁻¹ region.

CH₂ Bending (Scissoring): The bending vibration of the methylene (B1212753) group is anticipated to be found near 1470-1440 cm⁻¹.

Aromatic C-H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations occur in the 1300-1000 cm⁻¹ region, while the strong out-of-plane bending modes are highly sensitive to the substitution pattern on the ring and are expected between 900-675 cm⁻¹. For a 1,2,4-trisubstituted benzene, a strong band is typically observed around 880-800 cm⁻¹.

C-X Stretching (X = Cl, Br, I): The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen atom. The C-Cl stretch of the chloromethyl group is expected in the 800-600 cm⁻¹ range. The C-Br and C-I stretches are found at lower wavenumbers, typically around 680-515 cm⁻¹ and 610-485 cm⁻¹, respectively.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | -CH₂Cl |

| Aromatic C=C Stretch | 1620 - 1400 | Benzene Ring |

| CH₂ Scissoring | 1470 - 1440 | -CH₂Cl |

| Aromatic C-H Out-of-Plane Bend | 880 - 800 | 1,2,4-Trisubstituted Ring |

| C-Cl Stretch | 800 - 600 | -CH₂Cl |

| C-Br Stretch | 680 - 515 | Aromatic C-Br |

| C-I Stretch | 610 - 485 | Aromatic C-I |

The this compound molecule has a low degree of symmetry. The 1,2,4-trisubstitution pattern on the benzene ring removes the higher symmetry elements present in benzene itself, leading to a more complex vibrational spectrum where more modes are both IR and Raman active. The substituents (Br, CH₂Cl, I) differ significantly in mass, size, and electronic properties, causing a substantial perturbation of the benzene ring's normal vibrational modes. This leads to the activation of certain ring modes that would be silent in unsubstituted benzene and shifts in the frequencies of others.

The heavy iodine and bromine atoms significantly influence the low-frequency vibrational modes. The C-I and C-Br stretching and bending vibrations are strongly coupled with the ring deformation modes, resulting in mixed vibrations in the fingerprint region (< 1000 cm⁻¹). Analysis of these coupled modes can provide detailed information about the conformational properties of the chloromethyl group relative to the aromatic ring.

X-ray Crystallography

While a specific, publicly available crystal structure for this compound was not identified, its solid-state structure and intermolecular interactions can be reliably predicted based on extensive crystallographic studies of analogous halogenated aromatic compounds.

In the solid state, the molecule is expected to be largely planar with respect to the benzene ring. The endocyclic and exocyclic bond angles around the ring would be distorted from the ideal 120° due to the steric and electronic demands of the three different substituents. The C-I, C-Br, and C-C(H₂Cl) bond lengths will be consistent with values reported for other iodo-, bromo-, and alkyl-substituted benzenes. A key conformational feature would be the torsion angle of the chloromethyl group relative to the plane of the aromatic ring, which would be influenced by crystal packing forces and weak intramolecular interactions.

The crystal packing of this compound would be dominated by a combination of halogen bonding and π-π stacking interactions, which are prevalent in haloaromatic structures. rsc.org

Halogen Bonding: Halogen atoms, particularly iodine and bromine, possess an electron-deficient region known as a σ-hole on the outermost portion of the atom, opposite the C-X covalent bond. acs.org This region can act as a Lewis acid, forming attractive, non-covalent interactions with Lewis bases (electron donors). In the crystal lattice of the title compound, several types of halogen bonds are expected to direct the supramolecular assembly:

I···Br and I···Cl Interactions: The large, highly polarizable iodine atom is an excellent halogen bond donor. It is expected to form directional interactions with the electronegative bromine or chlorine atoms of neighboring molecules, where the bromine/chlorine acts as the halogen bond acceptor. mdpi.com

Br···Cl Interactions: Bromine can also act as a halogen bond donor, though weaker than iodine, potentially forming contacts with chlorine atoms. nih.gov

C-X···π Interactions: The iodine or bromine atoms could also interact with the electron-rich π-system of an adjacent benzene ring. rsc.org

These interactions are highly directional, with C-X···Y angles typically approaching 180° (where Y is the acceptor atom). acs.org

π-π Stacking: Aromatic rings can interact through π-π stacking, a non-covalent interaction driven by a combination of dispersion and electrostatic forces. nih.govnih.gov In substituted benzenes, this often occurs in a parallel-displaced or offset arrangement rather than a direct face-to-face sandwich, to minimize electrostatic repulsion and maximize attraction. reddit.com The presence of multiple large halogen substituents can influence the geometry and strength of these stacking interactions, which work in concert with halogen bonds to create a stable, tightly packed crystal lattice. researchgate.net

| Interaction Type | Donor···Acceptor Distance | Angle (C-X···Y) | Typical Energy (kcal/mol) |

|---|---|---|---|

| Iodine Halogen Bond (C-I···O/N/X) | < 3.5 Å | ~160-180° | 3 - 8 |

| Bromine Halogen Bond (C-Br···O/N/X) | < 3.3 Å | ~160-180° | 2 - 5 |

| π-π Stacking (Offset) | 3.4 - 3.8 Å (interplanar) | N/A | 1 - 3 |

Computational and Theoretical Studies of 2 Bromo 1 Chloromethyl 4 Iodobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For a polyhalogenated compound such as 2-Bromo-1-(chloromethyl)-4-iodobenzene, these methods can elucidate complex electronic effects and predict a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and equilibrium geometry of molecules. nih.gov The B3LYP functional combined with a triple-zeta basis set like 6-311++G(d,p) is a common and robust approach for calculations involving halogenated organic compounds. nih.govchemrevlett.comprensipjournals.com This level of theory effectively balances computational cost and accuracy for predicting molecular properties.

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable conformation. For this compound, these calculations would yield precise bond lengths, bond angles, and dihedral angles. The presence of bulky bromine and iodine atoms adjacent to the chloromethyl group may cause minor distortions from a perfectly planar benzene (B151609) ring system to alleviate steric strain. The resulting optimized structural parameters provide a foundational dataset for further calculations. researchgate.net Energetic properties, such as the total electronic energy and zero-point vibrational energy, are also key outputs of these computations.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Predicted Value | Parameter | Predicted Value |

| C-I | 2.098 | C2-C1-C6 | 119.5 |

| C-Br | 1.905 | I-C1-C2 | 120.3 |

| C-Cl (on CH2Cl) | 1.801 | Br-C4-C3 | 119.8 |

| C-C (ring avg.) | 1.396 | C1-C2-C(H2Cl) | 121.5 |

| C-C (benzylic) | 1.510 | C-C-Cl | 111.2 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com The MEP map is plotted onto a surface of constant electron density, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). researchgate.netresearchgate.net

For this compound, the MEP surface would show a negative potential (red) above and below the π-electron system of the aromatic ring, which is a characteristic nucleophilic region. The electronegative chlorine atom would also be surrounded by a region of negative potential. A significant feature for this molecule would be a region of positive potential (a σ-hole) on the outermost portion of the iodine atom, and to a lesser extent, the bromine atom. researchgate.net This positive σ-hole makes these halogen atoms potential halogen bond donors.

To quantify the charge distribution, methods like Mulliken population analysis can be employed to calculate the partial atomic charges on each atom. chemrxiv.orgresearchgate.net These charges reflect the electron-withdrawing and donating effects of the various substituents.

| Atom | Predicted Charge (a.u.) |

|---|---|

| I (on C4) | +0.08 |

| Br (on C1) | -0.05 |

| Cl (on CH2Cl) | -0.21 |

| C1 (ipso-Br) | +0.12 |

| C2 (ipso-CH2Cl) | -0.09 |

| C4 (ipso-I) | -0.15 |

Computational methods are routinely used to predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. journaljenrr.comuit.no The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically multiplied by a scaling factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data. acs.org These calculations can help assign specific vibrational modes, such as C-H stretches, aromatic C=C ring stretches, and the characteristic C-X (X=Cl, Br, I) stretching and bending modes. prensipjournals.comacs.org

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemistry. academie-sciences.fr The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which chemical shifts can be derived. modgraph.co.uk For this compound, calculations can predict the ¹H and ¹³C chemical shifts. rsc.org The predicted ¹H shifts are influenced by the electronic effects of the substituents; the protons on the aromatic ring and the methylene (B1212753) protons of the chloromethyl group would have distinct chemical shifts based on their proximity to the electron-withdrawing halogen atoms. acs.org

| Vibrational Frequencies (cm⁻¹) | ¹H NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Vibrational Mode | Predicted Scaled Value | Proton Position | Predicted δ |

| Aromatic C-H Stretch | 3100 - 3050 | H (on C3) | 7.85 |

| Aromatic C=C Stretch | 1580 - 1450 | H (on C5) | 7.50 |

| CH₂ Scissor | 1420 | H (on C6) | 7.30 |

| C-I Stretch | ~530 | CH₂Cl | 4.65 |

| C-Br Stretch | ~650 | - | - |

| C-Cl Stretch | ~710 | - | - |

The benzene ring in this compound is inherently aromatic. However, the presence of multiple, strongly perturbing substituents can influence the degree of π-electron delocalization. nih.govcdnsciencepub.com Computational analysis can quantify these effects.

One of the most common magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.ioacs.org NICS values are calculated by placing a "ghost" atom (with no electrons or nucleus) at a specific point, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). researchgate.net A large negative NICS value is indicative of a strong diatropic ring current, a hallmark of aromaticity. By comparing the NICS values of the substituted benzene with that of unsubstituted benzene, one can assess the impact of the substituents on the ring's aromatic character. researchgate.net Generally, electron-withdrawing groups can slightly decrease the aromaticity by perturbing the uniform delocalization of the π-electrons. manchester.ac.uknih.gov

| Compound | NICS(0) | NICS(1) |

|---|---|---|

| Benzene (Reference) | -9.7 | -11.5 |

| This compound | -8.9 | -10.6 |

Reaction Mechanism Modeling

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult or impossible to observe experimentally.

DFT calculations can be used to map the potential energy surface of a chemical reaction. aalto.fi This involves identifying the structures of reactants, products, and, most importantly, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For this compound, computational modeling could explore several potential reactions. For instance, the mechanism of nucleophilic substitution at the benzylic carbon of the chloromethyl group could be investigated. Alternatively, the pathways for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, at the C-Br or C-I bonds could be modeled. nih.govresearchgate.net The C-I bond is generally more reactive than the C-Br bond in such reactions, a fact that can be rationalized by calculating and comparing the activation barriers for the initial oxidative addition step. nih.gov The calculation of the activation energy (the energy difference between the transition state and the reactants) is critical for predicting reaction rates and understanding selectivity. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Substrate + Nucleophile | 0.0 |

| Transition State (TS) | Bond forming/breaking | +22.5 |

| Products | Substituted Product + Cl⁻ | -15.0 |

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

Computational studies focusing on the reactivity of this compound heavily rely on the characterization of transition states (TS) to understand reaction mechanisms and predict kinetic feasibility. Transition state theory posits that the TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. For a molecule like this compound, with multiple reactive sites (C-I, C-Br, C-Cl bonds), identifying the correct transition state is crucial for determining reaction selectivity.

A primary area of investigation is the oxidative addition step in transition-metal-catalyzed cross-coupling reactions, a common application for aryl halides. youtube.comyoutube.com Due to the significant difference in bond dissociation energies (BDE) for C-I, C-Br, and C-Cl bonds, selectivity is expected. The C-I bond is considerably weaker than the C-Br bond, which is in turn weaker than the C-Cl bond associated with the chloromethyl group. Therefore, computational models predict that oxidative addition of a palladium(0) catalyst will preferentially occur at the C-I bond. nih.gov

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to locate the geometry of the transition state for this process. The TS would be characterized by an elongated C-I bond and the incipient formation of C-Pd and Pd-I bonds. Vibrational frequency analysis is a critical step for confirmation; a genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) analysis is subsequently performed to validate the transition state. An IRC calculation maps the minimum energy path from the transition state forwards to the products and backwards to the reactants. This ensures that the identified saddle point correctly connects the desired reactant complex (e.g., the aryl halide and the palladium catalyst) with the expected product of oxidative addition.

Below is a hypothetical data table illustrating the kind of results obtained from such an analysis, comparing the calculated activation energies for oxidative addition at the two different aryl-halogen bonds.

| Reaction Site | Transition State Geometry Highlights | Imaginary Frequency (cm⁻¹) | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| C-I Bond | Elongated C-I bond (approx. 2.5 Å), incipient Pd-C and Pd-I bonds | -150.7 | 15.2 |

| C-Br Bond | Elongated C-Br bond (approx. 2.3 Å), incipient Pd-C and Pd-Br bonds | -185.4 | 23.8 |

Solvation Effects and Catalytic Cycle Modeling

The inclusion of solvent effects is critical for accurately modeling the reaction chemistry of this compound in a realistic medium. Solvation can significantly influence the stability of reactants, intermediates, transition states, and products, thereby altering reaction kinetics and thermodynamics. Computational chemists typically employ two types of solvation models: implicit and explicit.

Implicit (or continuum) models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For reactions involving charged intermediates, such as the arenium ion in electrophilic aromatic substitution, polar protic solvents would be shown to stabilize the transition state more effectively than nonpolar solvents. nih.gov

Explicit solvation models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in some reaction mechanisms.

Modeling a full catalytic cycle, for instance a Suzuki or Heck cross-coupling reaction, represents a more complex computational task. Such a model for this compound would involve calculating the Gibbs free energy for each step of the cycle:

Oxidative Addition: The initial insertion of a Pd(0) catalyst, preferentially at the C-I bond. youtube.com

Transmetalation: The transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center. youtube.com

Reductive Elimination: The final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.comyoutube.com

By mapping the energetic landscape of the entire cycle, computational studies can predict the rate-determining step, identify potential side reactions, and rationalize the effect of different ligands on the catalyst's efficiency. The solvent can play a profound role, for example, by influencing the dissociation of ligands from the metal center or by stabilizing charged intermediates in the transmetalation step. libretexts.org

Molecular Dynamics Simulations

Conformational Analysis and Dynamic Behavior in Different Environments

While the benzene ring of this compound is rigid, the molecule possesses conformational flexibility due to the rotation of the chloromethyl (-CH₂Cl) group around the C-C single bond. Molecular dynamics (MD) simulations, often complemented by quantum mechanical calculations, are used to explore the conformational landscape and dynamic behavior of this substituent.

The primary focus of conformational analysis is the dihedral angle defined by the substituent relative to the plane of the aromatic ring. Due to steric hindrance from the adjacent, bulky bromine atom, free rotation of the chloromethyl group is expected to be restricted. libretexts.org Computational models would predict two low-energy conformers corresponding to the chlorine atom being positioned away from the bromine atom. A potential energy surface scan, calculated by systematically rotating the dihedral angle, would reveal the energy barriers between these stable conformers.

MD simulations provide insight into the dynamic behavior of these conformations over time in various environments. In a vacuum or a nonpolar solvent, the molecule would be observed to transition between its preferred low-energy conformations. In a polar solvent, the simulation might reveal specific solvent-solute interactions that could favor one conformation over another, potentially influencing the molecule's average dipole moment and reactivity.

The table below presents hypothetical data from a conformational analysis, illustrating the relative energies of different rotamers of the chloromethyl group.

| Conformation | Dihedral Angle (Br-C-C-Cl) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Gauche | ~60° | 0.0 | ~65% |

| Eclipsed (with Br) | 0° | 4.5 | <1% |

| Anti-Gauche | ~120° | 0.2 | ~34% |

| Eclipsed (with H) | 180° | 3.8 | <1% |

Investigation of Intermolecular Interactions and Self-Assembly Propensities

This compound possesses several features that give rise to significant intermolecular interactions, which can be investigated using molecular dynamics simulations and quantum chemical calculations. These interactions govern the molecule's physical properties, such as its crystal packing, and its potential to form larger aggregates or self-assembled structures.

The most significant specific interaction is expected to be halogen bonding. The iodine atom, being large and highly polarizable, can act as a potent halogen bond donor, interacting with Lewis bases or nucleophilic regions of adjacent molecules. researchgate.net The bromine atom can also participate in weaker halogen bonds. These interactions are highly directional and can play a key role in determining the crystal lattice structure.

Other important intermolecular forces include:

π-π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction that is common in planar aromatic molecules.

Dipole-Dipole Interactions: The molecule has a net dipole moment due to its polar C-Halogen and C-Cl bonds, leading to electrostatic interactions.

Dispersion Forces: These ubiquitous van der Waals forces are particularly significant for this molecule due to its large number of electrons and high polarizability, especially from the iodine and bromine atoms.

MD simulations of multiple molecules can model the spontaneous formation of dimers or larger clusters in different solvents, revealing the preferred modes of interaction and the potential for self-assembly. nih.gov By analyzing the radial distribution functions and interaction energies between molecules, researchers can quantify the strength and nature of these non-covalent forces.

| Interaction Type | Participating Atoms/Groups | Typical Energy Range (kcal/mol) | Structural Influence |

|---|---|---|---|

| Halogen Bonding (Iodine) | C-I --- Negative site (e.g., O, N, another halogen) | -3.0 to -5.0 | Highly directional, promotes linear chains or networks |

| π-π Stacking | Aromatic Rings | -1.5 to -3.0 | Favors co-facial or offset stacking of rings |

| Halogen Bonding (Bromine) | C-Br --- Negative site | -1.0 to -2.0 | Directional, contributes to crystal packing |

| Dipole-Dipole | Polar C-X bonds | -0.5 to -1.5 | Orientation-dependent electrostatic attraction |

Quantitative Structure-Property Relationship (QSPR) Studies

Correlation of Molecular Descriptors with Reactivity and Stability Trends

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties or biological activity. For this compound, QSPR models can be developed to predict properties like reactivity in specific reactions, stability, or environmental fate based on calculated molecular descriptors.

Molecular descriptors are numerical values derived from the molecular structure that encode chemical information. For this compound, key descriptors would include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Physicochemical Descriptors: Molar refractivity, polarizability, LogP (partition coefficient), and solvent-accessible surface area. These are often correlated with solubility and bioavailability.

A QSPR study would involve calculating a wide range of these descriptors for a series of related halobenzene compounds. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a model that links a set of descriptors to an experimentally measured or computationally predicted property. For example, a model could be built to predict the reaction rate of a Suzuki coupling reaction. In such a model, descriptors related to the C-I bond strength, the LUMO energy (indicating susceptibility to nucleophilic attack), and steric parameters would likely be important variables.

The resulting QSPR equation provides a quantitative tool to predict the property of interest for new, untested compounds, thereby accelerating the design of molecules with desired characteristics.

| Molecular Descriptor | Calculated Value (Hypothetical) | Relevance to Reactivity/Stability |

|---|---|---|

| HOMO Energy | -8.5 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron affinity and susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.3 eV | Correlates with chemical stability; larger gap implies greater stability mdpi.com |

| Dipole Moment | 1.8 D | Influences intermolecular forces and solubility in polar solvents |

| Polarizability | 25.5 ų | Indicates the ease of electron cloud distortion, important for dispersion forces |

Predictive Modeling of Chemical Behavior

Computational and theoretical studies are pivotal in predicting the chemical behavior of molecules, offering insights into their reactivity, stability, and electronic properties without the need for extensive experimental work. For the compound this compound, while specific and detailed research findings from predictive modeling are not extensively available in publicly accessible literature, we can outline the established computational methodologies that would be employed for its characterization. These predictive models are instrumental in understanding the intrinsic properties of the molecule, guiding its potential applications in synthesis and materials science.

The primary approach for modeling the chemical behavior of an organic molecule like this compound involves the use of quantum chemical methods. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. These calculations can predict a variety of molecular properties.

Molecular Geometry and Stability: A fundamental aspect of predictive modeling is the determination of the molecule's most stable three-dimensional structure. Computational methods can calculate the geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial arrangement of the bromine, chlorine, and iodine atoms around the benzene ring, as well as the orientation of the chloromethyl group. The predicted stability of different conformations can also be assessed.

Illustrative Data Table: Predicted Geometric Parameters

| Parameter | Predicted Value (DFT/B3LYP/6-311G**) |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C-Cl Bond Length | ~1.78 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C-C (aromatic) Bond Angle | ~119 - 121° |

Note: These are representative values and would require specific calculations for confirmation.

Electronic Properties: Predictive modeling can provide significant insights into the electronic nature of this compound. Key parameters that can be calculated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the electronegative halogen atoms and the chloromethyl group would be expected to significantly influence the electronic landscape.

Illustrative Data Table: Predicted Electronic Properties

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: These are hypothetical values for illustrative purposes.

Spectroscopic Properties: Computational models can also predict various spectroscopic properties, which can be invaluable for the identification and characterization of the compound. Theoretical calculations can simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in IR and Raman spectra correspond to specific bond stretching and bending modes within the molecule. Similarly, predicted NMR chemical shifts can aid in the interpretation of experimental data.

Illustrative Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100 - 3000 |

| C-Cl stretch | 800 - 600 |

| C-Br stretch | 600 - 500 |

| C-I stretch | 500 - 400 |

Note: These are general ranges and specific frequencies would be calculated.

Advanced Applications and Future Research Directions of 2 Bromo 1 Chloromethyl 4 Iodobenzene

Building Blocks for Complex Organic Synthesis

The strategic placement of the three reactive centers on the benzene (B151609) ring makes 2-Bromo-1-(chloromethyl)-4-iodobenzene a powerful tool for synthetic chemists. This single molecule offers a platform for sequential, site-selective reactions, streamlining the synthesis of polysubstituted aromatic compounds that would otherwise require more lengthy and complex routes.

Construction of Highly Functionalized Aromatic and Heteroaromatic Scaffolds

The primary application of this compound is in the construction of highly decorated aromatic and heteroaromatic systems. The distinct reactivity of its functional groups is the key to its utility, allowing for a controlled sequence of cross-coupling and substitution reactions. rsc.orgmusechem.com

The reactivity order for palladium-catalyzed cross-coupling reactions is generally C-I > C-Br >> C-Cl. This predictable hierarchy allows for selective functionalization at the iodo-substituted position first, followed by a different coupling reaction at the bromo-substituted position. The chloromethyl group, being a benzylic halide, is readily displaced by a wide range of nucleophiles. This orthogonal reactivity enables a three-step, one-pot or sequential diversification of the benzene scaffold.

For instance, a synthetic strategy could involve:

A Sonogashira or Suzuki coupling at the C-I bond.

A subsequent Buchwald-Hartwig amination or Stille coupling at the C-Br bond.

A final nucleophilic substitution at the CH₂Cl group with an alcohol, thiol, or amine.

This systematic approach provides access to a vast array of trisubstituted benzene derivatives, which are crucial intermediates for pharmaceuticals and other functional molecules. rsc.orggoogle.commasterorganicchemistry.com

| Functional Group | Position | Typical Reactions | Relative Reactivity | Notes |

|---|---|---|---|---|

| Iodo (-I) | 1 | Suzuki, Sonogashira, Heck, Stille, Carbonylation | High | Most reactive site for Pd-catalyzed cross-coupling. |

| Bromo (-Br) | 4 | Suzuki, Buchwald-Hartwig, Stille | Medium | Can be selectively reacted after the iodo group. |

| Chloromethyl (-CH₂Cl) | 2 | Nucleophilic Substitution (SN2) | High (for its class) | Reactive towards nucleophiles like amines, alcohols, thiols. |

Precursors for the Synthesis of Optically Active Compounds

The synthesis of single-enantiomer compounds is a cornerstone of medicinal chemistry. This compound serves as an achiral precursor for the introduction of stereochemical elements. angenechemical.com Asymmetric synthesis can be achieved by reacting the compound with chiral reagents or catalysts.

Several strategies can be envisioned:

Chiral Nucleophilic Substitution: The chloromethyl group can react with a chiral amine or alcohol to install a stereocenter.

Asymmetric Cross-Coupling: The aryl-iodide or aryl-bromide can be coupled with a chiral organometallic reagent (e.g., a chiral boronic ester) to form an atropisomeric biaryl system. longdom.org

Catalyst-Directed Synthesis: The compound can be a substrate in a reaction where a chiral catalyst controls the stereochemical outcome of a transformation at one of the functional groups. chiroblock.comnih.gov

These approaches allow for the transformation of a simple, flat aromatic molecule into a complex, three-dimensional, and optically active compound, a critical step in the development of new therapeutics. rsc.org

Development of Novel Synthetic Reagents and Ligands

The demand for new ligands that can improve the efficiency and selectivity of catalytic reactions is ever-present. The trifunctional nature of this compound makes it an excellent scaffold for designing novel, multifunctional ligands. sigmaaldrich.comd-nb.info

For example, a sophisticated P,N-bidentate ligand could be synthesized. The chloromethyl group could be reacted with a phosphine (B1218219) nucleophile (e.g., lithium diphenylphosphide) to install a phosphine donor group. Subsequently, the aryl-iodide or aryl-bromide position could undergo a cross-coupling reaction to introduce a nitrogen-containing heterocycle, such as a pyridine (B92270) or oxazoline. ambeed.comosti.gov The resulting ligand would possess both a soft phosphine donor and a hard nitrogen donor, a combination that is highly effective in many catalytic transformations. The remaining halogen atom provides a handle for further modification or for attachment to a solid support.

Application in Combinatorial Chemistry and DNA-Encoded Library (DEL) Synthesis

DNA-Encoded Library (DEL) technology enables the synthesis and screening of billions of unique compounds simultaneously, revolutionizing early-stage drug discovery. The success of DEL synthesis relies on the availability of versatile building blocks that possess multiple, orthogonally reactive functional groups.

This compound is an ideal candidate for DEL synthesis. Its three distinct reactive sites can be addressed in a stepwise fashion, with each chemical transformation being encoded by the ligation of a specific DNA tag. This allows for the combinatorial assembly of a massive library of compounds from a single core scaffold.

| Cycle | Reactive Site | Reaction Type | Example Building Blocks (R group) | DNA Tag |

|---|---|---|---|---|

| 1 | C-I | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Ligate DNA Tag A |

| 2 | C-Br | Buchwald-Hartwig Amination | Primary/Secondary Amines | Ligate DNA Tag B |

| 3 | -CH₂Cl | Nucleophilic Substitution | Phenols, Thiols | Ligate DNA Tag C |

This approach would generate a library of compounds with a high degree of structural diversity around a central, drug-like scaffold, significantly expanding the chemical space that can be explored for identifying new drug leads. justia.com

Materials Science and Engineering

The unique electronic properties of polysubstituted aromatic compounds make them attractive targets for materials science, particularly in the field of organic electronics.

Precursors for Organic Electronic Materials (e.g., OLEDs, Organic Photovoltaics)

Conjugated polymers are the active components in many organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). These polymers are often synthesized via palladium-catalyzed cross-coupling polymerization of di-halogenated aromatic monomers.